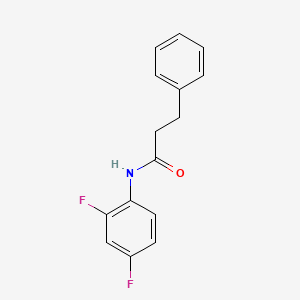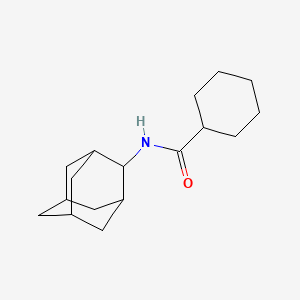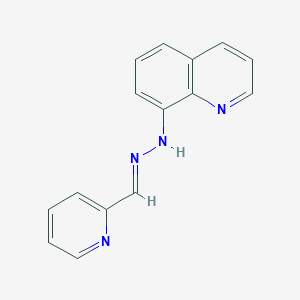![molecular formula C18H12N2O2S B5767478 N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases. In
Wirkmechanismus
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By blocking the activity of these enzymes, N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide can reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It can also reduce the activation of T cells, which play a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide for lab experiments is its specificity for Janus kinases. This makes it a valuable tool for studying the role of these enzymes in the immune response. However, one limitation of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide. One area of research is the development of more specific Janus kinase inhibitors that can target specific isoforms of these enzymes. Another area of research is the exploration of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide's potential applications in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research into the potential side effects of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide, particularly its effects on the cardiovascular system.
Synthesemethoden
The synthesis of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-cyanophenol with 2-chloroaniline to form 2-(4-cyanophenoxy)aniline. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide. The final product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c19-12-13-7-9-14(10-8-13)22-16-5-2-1-4-15(16)20-18(21)17-6-3-11-23-17/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQNMNMPMYNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)


![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)


![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)